1-Methyl Naproxen
Description
Properties
CAS No. |
1391053-86-3 |
|---|---|
Molecular Formula |
C₁₅H₁₆O₃ |
Molecular Weight |
244.29 |
Synonyms |
Methyl-6-methoxy-α-methyl-2-naphthaleneacetic Acid; |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthesis Routes of 1-Methyl Naproxen (B1676952)
The preparation of 1-Methyl Naproxen, the methyl ester of Naproxen, can be achieved through several established chemical pathways. These routes typically begin with Naproxen carboxylic acid or its derivatives and employ various reagents to achieve the target ester.
The most direct and common method for synthesizing this compound is through the esterification of Naproxen's carboxylic acid group. innovareacademics.in This transformation can be accomplished using several well-established protocols.
Fischer-Speier Esterification : This classic method involves reacting Naproxen with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). banglajol.info The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester. banglajol.info Thionyl chloride in cold methanol is another effective reagent system for this conversion. innovareacademics.inuobaghdad.edu.iq The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Coupling Agent-Mediated Esterification : For more controlled and milder reaction conditions, coupling agents are often used. A common combination is dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). In this process, DCC activates the carboxylic acid group by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by methanol to form the ester. This method avoids the use of strong acids and high temperatures.
Resin-Catalyzed Esterification : An environmentally conscious approach involves the use of a solid acid catalyst, such as a Dowex-H+ resin. rsc.org Reacting Naproxen with methanol in the presence of the resin provides a high yield of the methyl ester. rsc.org A key advantage of this method is the ease of catalyst removal through simple filtration. rsc.org
Table 1: Comparison of Esterification Methods for this compound
| Method | Reagents/Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|
| Fischer Esterification | Methanol, conc. H₂SO₄ | Reflux, 2-4 hours | 84% | A classic, high-yield method. banglajol.info |
| Thionyl Chloride | Methanol, Thionyl Chloride | -20°C to -5°C | - | Effective under cold conditions. innovareacademics.inuobaghdad.edu.iq |
| DCC/DMAP Coupling | Methanol, DCC, DMAP | Room Temperature | - | Mild conditions, avoids strong acids. |
| Resin Catalysis | Methanol, Dowex-H+ resin | 40°C, 2 days | 90% | Heterogeneous catalyst is easily removed. rsc.org |
An alternative, though less direct, pathway to this compound involves its role as a key intermediate in the synthesis of other Naproxen derivatives, such as those containing hydrazide or heterocyclic moieties. In these multi-step sequences, this compound is first synthesized via esterification and then converted to Naproxen hydrazide.
The synthesis begins with the esterification of Naproxen to yield this compound as described previously. innovareacademics.inuobaghdad.edu.iqderpharmachemica.com This methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol (B145695), under reflux. innovareacademics.inderpharmachemica.comresearchgate.net The reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the methoxy (B1213986) group and the formation of 2-(6-methoxynaphthalen-2-yl)propanehydrazide, commonly known as Naproxen hydrazide. innovareacademics.inderpharmachemica.com While this process is used to synthesize the hydrazide from the methyl ester, it highlights the central role of this compound as a stable, isolable intermediate. innovareacademics.inneliti.com
On an industrial scale, the synthesis of Naproxen often begins with the creation of a racemic mixture, which is then resolved to obtain the desired (S)-enantiomer. The synthesis of the racemic precursors to this compound involves building the core 2-arylpropionic acid structure.
A historical large-scale synthesis involved the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) (nerolin) to produce 2-acetyl-6-methoxynaphthalene. muni.cz This intermediate was then converted to a naphthylacetic acid via the Willgerodt reaction, followed by methylation to yield racemic Naproxen. nih.gov The racemic acid could then be esterified to produce racemic this compound before resolution. nih.gov
Another significant industrial route starts with 2-bromo-6-methoxynaphthalene (B28277) (BMN). BMN is converted into a Grignard reagent, which then undergoes a coupling reaction. For instance, it can be transmetalated with zinc chloride and coupled with ethyl bromopropionate to form the racemic ester. muni.cz More modern approaches utilize palladium-catalyzed coupling reactions, where an aryl halide like BMN reacts with a propionic acid enolate to form the racemic acid structure with high efficiency. nih.gov
A proposed environmentally benign route involves the hydroformylation of 2-methoxy-6-vinylnaphthalene (B1203395) (MVN). acs.org This reaction, catalyzed by rhodium complexes, adds a formyl group and hydrogen across the double bond to produce 2-(6-methoxy-2-naphthyl)propanal, a direct precursor that can be oxidized to racemic Naproxen. acs.org
Asymmetric Synthesis Approaches to Enantiopure this compound
Since the (S)-enantiomer of Naproxen is responsible for its therapeutic activity, significant research has focused on asymmetric methods to produce enantiomerically pure compounds, thereby avoiding the need to resolve a racemic mixture. google.com These strategies can produce (S)-Naproxen, which is then esterified to (S)-1-Methyl Naproxen, or they can produce the ester directly.
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound, this is most commonly achieved through enzymatic hydrolysis.
Enzymatic Resolution : This technique uses lipases, such as Candida rugosa lipase (B570770), to selectively hydrolyze one enantiomer of the racemic ester faster than the other. google.comresearchgate.net In a typical setup, racemic this compound is suspended in a buffer solution containing the enzyme. rsc.org The lipase preferentially hydrolyzes the (S)-ester to (S)-Naproxen carboxylic acid, leaving the unreacted (R)-ester in the mixture. google.com The resulting (S)-acid and (R)-ester can then be separated. The efficiency of this resolution is often high, with the (S)-Naproxen product achieving a high enantiomeric excess (ee). google.comcjcatal.com The use of ionic liquids or low-aqueous biphasic systems can further enhance the conversion and selectivity of this process. cjcatal.comnih.gov
Table 2: Enzymatic Resolution of Racemic this compound
| Enzyme | System | Result | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Candida rugosa Lipase | Trapped aqueous-organic biphase | Stereoselective hydrolysis of racemic ester | >95% (for S-Naproxen) | researchgate.netnih.gov |
| Candida rugosa Lipase | Supercritical CO₂ with calix innovareacademics.inarene-silica matrices | Enantioselective hydrolysis | >90% | |
| Engineered Esterase (BS2m) | Phosphate buffer | Hydrolysis of racemic ester | 80% (for remaining R-ester) | mdpi.com |
| Candida rugosa Lipase | Water-saturated ionic liquid [bmim]PF₆ | Hydrolysis of racemic ester | 98.2% (for S-Naproxen) | cjcatal.com |
Asymmetric hydrogenation is a powerful industrial method for producing enantiopure profens, including (S)-Naproxen. muni.cznumberanalytics.com This approach involves the reduction of a prochiral alkene precursor using molecular hydrogen and a chiral transition-metal catalyst. jove.com
The key substrate is 2-(6-methoxynaphthalen-2-yl)acrylic acid. muni.cz This molecule is hydrogenated using a chiral catalyst, most famously a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex. numberanalytics.comjove.com The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the hydrogen atoms to add to one face of the double bond preferentially, leading to the formation of (S)-Naproxen with very high enantioselectivity (often >97% ee). nih.govjove.com Other catalysts, including rhodium and cobalt complexes with various chiral ligands, have also been developed for this transformation. nih.gov Once the enantiopure (S)-Naproxen acid is formed, it can be easily converted to (S)-1-Methyl Naproxen via the esterification methods described earlier.
Chiral Enolate Chemistry
The synthesis of (S)-naproxen, and by extension its methyl ester, can be achieved through a chiral enolate strategy. This method avoids the need for attaching and detaching a chiral auxiliary by directly methylating a chiral enolate, leading to a highly stereoselective product. nih.gov One approach involves the enantioselective protonation of prochiral enolates. researchgate.net In this process, racemic ester derivatives of naproxen, such as the methyl, iso-propyl, and tert-butyl esters, are treated with an achiral base like lithium diisopropylamide (LDA) to form the corresponding prochiral enolates. researchgate.net Subsequent protonation of these enolates with a novel chiral proton source can proceed with high enantioselectivity. researchgate.net The resulting enantioenriched ester can then be saponified to yield (S)-naproxen without loss of enantiomeric purity. researchgate.net
Studies on camphorsultam-derived sodium enolates, known as Oppolzer enolates, have provided insights into the mechanism of alkylation and the origin of stereoselectivity. rsc.org NMR spectroscopic studies have shown that these enolates exist as monomers in THF and as dimers in toluene (B28343) when solvated. rsc.org The alkylation is understood to proceed through non-chelated solvent-separated ion pairs. rsc.org The stereoselectivity is attributed to transition structures where the alkylating agent is guided to the exo face of the camphor (B46023) molecule due to stereoelectronic effects from the sultam sulfonyl group. rsc.org
Chemoenzymatic Oxidation
Chemoenzymatic synthesis represents a powerful strategy for producing enantiomerically pure compounds, including precursors to (S)-naproxen. researchgate.netnih.govnih.gov One such method involves the asymmetric oxidation of sec-alcohols. For instance, the hemophore HasA can be used in a heterogeneous asymmetric oxidation catalysis. mdpi.com This system can catalyze the selective oxidation of (R)-(-)-sec-alcohol to the corresponding ketone, allowing for the kinetic resolution to obtain the (S)-(+)-enantiomer, a precursor to (S)-naproxen, with high enantiomeric excess. mdpi.com This process can be part of a cyclic deracemization where the resulting ketone is reduced back to the racemic alcohol, enabling a theoretical yield of over 50% for the desired enantiomer. mdpi.com
Another chemoenzymatic approach involves the regio- and stereoselective oxidation of a prochiral starting material. For example, 2-methyl-1,3-propandiol can be transformed into the corresponding (R)-methylpropanoic acid derivative through chemoenzymatic oxidation using whole cells of Acetobacter aceti. rsc.org This method eliminates the need for chemical oxidants. The resulting chiral aldehyde can then be converted to (S)-naproxen via a Pinnick oxidation. rsc.org
Chemical Reactivity and Transformation Pathways
Hydrolysis of the Ester Moiety
The ester moiety of this compound can be hydrolyzed to yield naproxen. This transformation can be achieved through enzymatic methods, which often offer high enantioselectivity. Lipases, such as those from Candida rugosa (CRL), are commonly employed for the enantioselective hydrolysis of racemic naproxen methyl ester. researchgate.netnih.govkribb.re.kr The reaction is typically carried out in a biphasic system, such as an aqueous buffer solution and an organic solvent like isooctane, sometimes in the presence of supercritical CO2 to enhance the reaction. researchgate.net
The efficiency and enantioselectivity of the hydrolysis are influenced by various factors, including the enzyme used, pH, and temperature. kribb.re.krmdpi.com For instance, an engineered esterase from Bacillus subtilis (BS2m) has shown significant enantiopreference for the hydrolysis of naproxen esters. mdpi.com The use of ionic liquids as a reaction medium has also been explored to improve conversion and product recovery. cjcatal.com Studies have shown that water-saturated 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) can facilitate the rapid hydrolysis of (R,S)-Naproxen methyl ester with high conversion when using immobilized lipase. cjcatal.com
| Enzyme/System | Substrate | Conditions | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Candida rugosa lipase (CRL) | Racemic naproxen methyl ester | Aqueous buffer/isooctane, supercritical CO2, 37°C, 120 bar, 2h | 41.3 | 97.9 (product) | researchgate.net |
| Two-step acetone-treated CRL | Racemic naproxen methyl ester | 50 mM MES buffer (pH 6.0), 37°C, 156h | 38.4 | >98 | kribb.re.kr |
| Engineered Bacillus subtilis esterase (BS2m) | Racemic naproxen butyl ester | - | 55 | 80 (R-enantiomer) | mdpi.com |
| Immobilized lipase in [bmim]PF6 | (R,S)-Naproxen methyl ester | Water-saturated [bmim]PF6, 72h | 28.3 | 98.2 (S-Naproxen) | cjcatal.com |
Derivatization Reactions
This compound serves as a key intermediate in the synthesis of various derivatives, including hydrazides. The synthesis of naproxen hydrazide is typically achieved by reacting this compound with hydrazine hydrate. innovareacademics.inuobaghdad.edu.iqmdpi.comuobaghdad.edu.iqderpharmachemica.comresearchgate.net This reaction is generally carried out in an alcoholic solvent, such as ethanol or methanol, and often involves refluxing the mixture for several hours. innovareacademics.inmdpi.comderpharmachemica.com The resulting naproxen hydrazide is a versatile compound that can be further modified. mdpi.comrsc.org
The general synthetic scheme involves the esterification of naproxen to its methyl ester, followed by reaction with hydrazine hydrate. innovareacademics.inuobaghdad.edu.iquobaghdad.edu.iq This two-step process provides a straightforward route to naproxen hydrazide, which is a crucial building block for synthesizing other biologically relevant molecules. innovareacademics.inuobaghdad.edu.iqmdpi.comuobaghdad.edu.iqbrieflands.com
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
| This compound | Hydrazine hydrate | Ethanol | Reflux, 8h | Naproxen Hydrazide | derpharmachemica.com |
| This compound | Hydrazine hydrate | Methanol | Reflux, 4-5h | Naproxen Hydrazide | mdpi.comresearchgate.net |
| This compound | 80% Hydrazine hydrate | Ethanol | - | Naproxen Hydrazide | uobaghdad.edu.iquobaghdad.edu.iq |
Naproxen hydrazide can be readily converted into Schiff bases through condensation reactions with various aldehydes and ketones. innovareacademics.inuobaghdad.edu.iqmdpi.comuobaghdad.edu.iq This reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, typically in an acidic medium, leading to the formation of an imine or azomethine group (-C=N-). innovareacademics.inmdpi.com
The synthesis of these Schiff bases often involves refluxing the naproxen hydrazide with the desired aldehyde in a suitable solvent like methanol, sometimes with a catalytic amount of glacial acetic acid. mdpi.comresearchgate.net A wide range of aromatic and heterocyclic aldehydes have been used to create a diverse library of naproxen-based Schiff bases. innovareacademics.inuobaghdad.edu.iqmdpi.comuobaghdad.edu.iq
| Hydrazide | Aldehyde/Ketone | Solvent | Conditions | Product Type | Reference |
| Naproxen Hydrazide | Various aromatic aldehydes | - | - | Schiff Bases | innovareacademics.inuobaghdad.edu.iquobaghdad.edu.iq |
| Naproxen Hydrazide | 5-Bromosalicylaldehyde | Methanol | Reflux, 2-3h, Glacial acetic acid | Schiff Base | mdpi.comresearchgate.net |
| Naproxen Hydrazide | Substituted aromatic aldehydes | Ethanol | - | Schiff Bases | uobaghdad.edu.iquobaghdad.edu.iq |
Heterocyclic Ring Formation (e.g., Triazole, Thiadiazole, Oxadiazole, Tetrazole)
The carboxyl group of naproxen serves as a versatile starting point for the synthesis of various heterocyclic derivatives. The initial step in many of these syntheses is the esterification of naproxen, for instance, by reacting it with methanol in the presence of thionyl chloride or sulfuric acid to produce this compound (naproxen methyl ester). uobaghdad.edu.iqinnovareacademics.inresearchgate.netjrespharm.commdpi.comnih.gov This ester is then typically converted to a hydrazide by reaction with hydrazine hydrate. innovareacademics.inresearchgate.netjrespharm.commdpi.comnih.gov The resulting naproxen hydrazide is a key intermediate for building diverse heterocyclic rings.
Triazole Derivatives:
1,2,4-triazole moieties can be incorporated into the naproxen structure through several pathways. One common method involves reacting naproxen hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield a 1,2,4-triazole-3-thiol derivative of naproxen. innovareacademics.in The primary amine group on the triazole ring can be further reacted with various aldehydes to form Schiff bases. innovareacademics.in Another approach involves the reaction of naproxen hydrazide with an isothiocyanate, such as 4-fluorophenylisothiocyanate, to produce a thiosemicarbazide (B42300) derivative. jrespharm.comrsc.org This product can then be cyclized in the presence of a base like sodium hydroxide to form the corresponding 4H-1,2,4-triazole-3-thione. jrespharm.comrsc.org
Thiadiazole Derivatives:
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives also commences with naproxen hydrazide. Reaction of the hydrazide with carbon disulfide in a basic medium (e.g., potassium hydroxide in ethanol) yields a potassium dithiocarbazate salt. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net Subsequent treatment with a strong acid, such as concentrated sulfuric acid, induces cyclization to form the 5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazole-2-thiol. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net Alternatively, 1,3,4-thiadiazole-2-amine derivatives can be synthesized by reacting naproxen directly with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3), which facilitates the ring closure. gjms.com.pkoncologyradiotherapy.com
Oxadiazole Derivatives:
For the formation of 1,3,4-oxadiazole (B1194373) rings, naproxen hydrazide is again a crucial intermediate. One synthetic route involves the reaction of the hydrazide with carbon disulfide in an alkaline medium, followed by cyclization. rdd.edu.iq Another method involves reacting naproxen with various acid hydrazides in the presence of phosphorus oxychloride (POCl3) to directly form the 1,3,4-oxadiazole ring. pharmainfo.inresearchgate.net For instance, reacting naproxen hydrazide with p-chlorobenzaldehyde gives a hydrazone, which can then be cyclized using lead dioxide to yield a 1,3,4-oxadiazole derivative. rdd.edu.iq
Tetrazole Derivatives:
The synthesis of tetrazole derivatives from naproxen typically involves the creation of Schiff bases first. Naproxen hydrazide is condensed with various substituted aromatic aldehydes to form these Schiff bases. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq The subsequent reaction of these Schiff bases with sodium azide (B81097) in a suitable solvent like tetrahydrofuran (B95107) (THF) leads to the formation of the tetrazole ring. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq
Interactive Data Table: Synthesis of Heterocyclic Derivatives from this compound Precursors
| Heterocycle | Key Intermediate | Key Reagents | Resulting Moiety |
| Triazole | Naproxen hydrazide | 1. CS₂, KOH 2. Hydrazine hydrate | 1,2,4-Triazole-3-thiol |
| Naproxen hydrazide | Isothiocyanate, NaOH | 4H-1,2,4-Triazole-3-thione | |
| Thiadiazole | Naproxen hydrazide | 1. CS₂, KOH 2. H₂SO₄ | 1,3,4-Thiadiazole-2-thiol |
| Naproxen | Thiosemicarbazide, POCl₃ | 1,3,4-Thiadiazole-2-amine | |
| Oxadiazole | Naproxen hydrazide | Acid hydrazides, POCl₃ | 1,3,4-Oxadiazole |
| Naproxen hydrazide | 1. p-Chlorobenzaldehyde 2. PbO₂ | 1,3,4-Oxadiazole | |
| Tetrazole | Schiff bases from Naproxen hydrazide | Sodium azide | Tetrazole |
Photochemical and Photocatalytic Degradation Pathways in Chemical Systems
The degradation of naproxen and its methyl ester in aqueous environments can be induced by photochemical and photocatalytic processes, leading to a variety of transformation products.
Demethylation and Decarboxylation
Under photocatalytic conditions, particularly in the presence of a catalyst like titanium dioxide (TiO₂) and UV irradiation, the initial degradation steps for naproxen involve demethylation and decarboxylation. mdpi.com The demethylation process refers to the removal of the methyl group from the methoxy substituent on the naphthalene (B1677914) ring, leading to the formation of O-desmethylnaproxen. nih.govnih.gov This transformation is a significant pathway in the metabolism of naproxen. nih.gov
Photochemical degradation, even with low-energy UV light (365 nm), can also initiate decarboxylation, which is the removal of the carboxyl group. mdpi.com This process is a key initial step in the breakdown of the naproxen molecule. researchgate.net The combination of these reactions leads to the formation of various naphthalene-based intermediates. mdpi.com
Formation of Naphthalene Derivatives
Following demethylation and decarboxylation, a series of naphthalene derivatives are formed. During photochemical degradation, two primary products identified are 1-(6-methoxynaphthalen-2-yl)ethan-1-one (also known as 2-acetyl-6-methoxynaphthalene) and 1-(6-methoxynaphthalen-2-yl)ethan-1-ol. mdpi.com These compounds result from the initial decarboxylation and subsequent oxidation of the side chain. mdpi.com
In photocatalytic degradation, these initial naphthalene derivatives are further transformed into polyhydroxylated aromatic compounds. mdpi.comresearchgate.net These hydroxylated intermediates are then strongly adsorbed onto the surface of the TiO₂ catalyst and are rapidly oxidized into lower-molecular-weight acids through an electron transfer mechanism. mdpi.comresearchgate.net Ultimately, these processes can lead to the complete mineralization of the organic compounds into carbon dioxide and water, although this is a slower process. mdpi.com
Oxidative and Reductive Transformations
This compound, and naproxen itself, can undergo various oxidative and reductive transformations, both enzymatically and through chemical reactions.
Oxidative Transformations:
The primary oxidative transformation of naproxen in biological systems is O-demethylation, which is catalyzed by cytochrome P450 enzymes, specifically CYP2C9, to form 6-O-desmethylnaproxen. nih.gov Further oxidation can lead to the formation of hydroxylated metabolites. For example, microbial transformation by Aspergillus niger can produce 7-hydroxynaproxen and 7-hydroxy-O-desmethylnaproxen. ingentaconnect.com Oxidative stress induced by NSAIDs can also lead to the production of reactive oxygen species (ROS), which can further contribute to cellular damage. nih.gov
Reductive Transformations:
Reductive transformations are less common for the core naproxen structure. However, synthetic strategies can employ reduction steps. For instance, in the synthesis of certain naproxen analogs, a vinyl group introduced via a Suzuki reaction can be reduced to the corresponding alkane. nih.gov The primary mechanism of action for naproxen involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze an oxidative reaction in the synthesis of prostaglandins. nih.govdrugbank.com Therefore, the therapeutic effect is achieved by inhibiting an oxidative pathway rather than the compound undergoing reduction itself.
Mechanisms of Key Reactions and Stereochemical Control
The stereochemistry of the α-methyl group on the propionic acid side chain of naproxen is crucial for its biological activity. The (S)-enantiomer is the active form, while the (R)-enantiomer is significantly less active and can have different metabolic and toxicological profiles.
The stereoselectivity of the cyclooxygenase (COX) enzymes for the (S)-enantiomer of naproxen is attributed to specific interactions within the enzyme's active site. The α-methyl group of the (S)-enantiomer fits into a small hydrophobic pocket, which helps to anchor the molecule in the correct orientation for binding. nih.gov It is suggested that the (R)-enantiomer experiences unfavorable steric interactions, particularly with the Tyr-355 residue in the active site, which prevents effective binding. nih.gov
In synthetic chemistry, achieving stereochemical control is a major focus. Asymmetric synthesis strategies are employed to produce the desired (S)-enantiomer selectively, avoiding the need for resolving a racemic mixture. researchgate.net This can be achieved through the use of chiral catalysts or enzymes. For example, lipase enzymes can be used for the enantioselective hydrolysis of racemic naproxen methyl ester, yielding the (S)-(+)-naproxen and leaving the unreacted (R)-(-)-enantiomer of the ester. chegg.com
Stereospecific cross-coupling reactions have also been developed to create new stereocenters with high diastereoselectivity, even on a chiral substrate like a derivative of (S)-naproxen. nih.gov This demonstrates the ability to rationally control the stereochemical outcome of reactions involving the naproxen scaffold.
Interactive Data Table: Key Reactions and Stereochemical Considerations
| Reaction Type | Key Features | Stereochemical Importance |
| Esterification | Conversion of carboxylic acid to ester | Precursor for further synthesis |
| Hydrazide Formation | Reaction of ester with hydrazine hydrate | Key intermediate for heterocycle synthesis |
| Heterocycle Formation | Cyclization reactions to form triazoles, thiadiazoles, etc. | Introduces new chemical moieties |
| Photodegradation | Demethylation and decarboxylation | Breakdown of the parent molecule |
| COX Inhibition | Binding to the active site of COX enzymes | (S)-enantiomer is the active form |
| Asymmetric Synthesis | Use of chiral catalysts or enzymes | Selective production of the (S)-enantiomer |
Iii. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Methyl Naproxen (B1676952). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of 1-Methyl Naproxen, the ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different types of protons present.
The spectrum is characterized by signals for the aromatic protons of the naphthalene (B1677914) ring system, the methoxy (B1213986) group protons, the methyl protons of the propionate (B1217596) moiety, and the methine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy group protons appear as a sharp singlet, while the methyl group protons of the propionate side chain also give a distinct signal. The methine proton, being adjacent to the chiral center, will also have a characteristic chemical shift.
Detailed analysis of ¹H-NMR spectra from various studies on naproxen derivatives provides expected chemical shift ranges for the protons in this compound. researchgate.netdovepress.com For example, the aromatic protons of the naproxen moiety typically appear between δ 7.14 and 7.81 ppm. dovepress.com The methoxy group protons are consistently observed around δ 3.80 ppm. dovepress.com The methyl protons of the propionate group are expected around δ 1.46-1.49 ppm, and the methine proton around δ 3.9 ppm. dovepress.com
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-H | 7.0 - 8.0 |
| OCH₃ (Naphthalene) | ~3.9 |
| OCH₃ (Ester) | ~3.7 |
| CH | ~3.8 |
| CH₃ | ~1.5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the ester group is typically the most deshielded, appearing at the downfield end of the spectrum (around δ 170-180 ppm). The aromatic carbons of the naphthalene ring system resonate in the region of approximately δ 105-160 ppm. The carbon of the methoxy group on the naphthalene ring and the carbon of the ester methyl group will have characteristic chemical shifts, as will the carbons of the propionate side chain (the methine and methyl carbons). The low natural abundance of the ¹³C isotope means that carbon-carbon coupling is generally not observed, resulting in a spectrum of sharp, single lines for each unique carbon atom. pressbooks.pub
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 170 - 180 |
| Aromatic-C | 105 - 160 |
| OCH₃ (Naphthalene) | ~55 |
| OCH₃ (Ester) | ~52 |
| CH | ~45 |
| CH₃ | ~18 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. sciopen.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton and the methyl protons of the propionate side chain, as well as between adjacent aromatic protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the methine carbon can be definitively assigned by its correlation to the methine proton. scispace.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons of the ester group and the carbonyl carbon, confirming the ester functionality.
The application of these 2D-NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. sciopen.com
NMR spectroscopy can also provide insights into the three-dimensional structure and conformational preferences of molecules in solution. scispace.com By analyzing Nuclear Overhauser Effect (NOE) data, it is possible to determine the through-space proximity of different protons. NOE is observed between protons that are close in space, even if they are not directly bonded.
For this compound, NOE experiments could be used to determine the preferred orientation of the propionate side chain relative to the naphthalene ring system. This information is crucial for understanding how the molecule might interact with biological targets. Computational modeling, often used in conjunction with NMR data, can further refine the understanding of the molecule's conformational landscape. dovepress.comscispace.com
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present, making these methods excellent for confirming the presence of key structural features in this compound.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying functional groups. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.
The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This typically appears in the region of 1730-1750 cm⁻¹. The presence of the aromatic naphthalene ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methine groups would be seen just below 3000 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1730 - 1750 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-O (Ester/Ether) | Stretch | 1000 - 1300 |
| C-H (Aliphatic) | Stretch | < 3000 |
The FT-IR spectrum provides a molecular fingerprint that can be used to confirm the identity and purity of this compound by comparing it to a reference spectrum. innovareacademics.infarmaciajournal.comclinmedjournals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.
Tandem Mass Spectrometry (MS/MS) is instrumental in elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. For this compound, the fragmentation patterns can be predicted based on the known fragmentation of naproxen and its derivatives.
In the analysis of naproxen, a common fragmentation pathway involves the loss of the carboxyl group (COOH), leading to a prominent fragment ion. core.ac.ukresearchgate.net For this compound, the analogous fragmentation would be the loss of the methyl ester group (-COOCH₃). Another significant fragmentation pathway for naproxen involves the loss of the methyl group from the methoxy substituent. core.ac.ukresearchgate.net
A study on naproxen using electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) identified the transition of the precursor ion at m/z 231.67 to a product ion at m/z 185.07, corresponding to the loss of the carboxylic acid group. nih.govresearchgate.net For this compound, with a molecular weight of 244.28 g/mol , the precursor ion [M+H]⁺ would be at m/z 245. nist.gov The primary fragmentation would likely involve the loss of the methyl formate (B1220265) group (HCOOCH₃), resulting in a significant fragment ion.
| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss | Reference |
|---|---|---|---|---|
| Naproxen | 231.67 ([M+H]⁺) | 185.07 | HCOOH | nih.govresearchgate.net |
| This compound | 245 ([M+H]⁺) | Predicted | Predicted (HCOOCH₃) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of naproxen and its derivatives like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance. dergipark.org.trnih.gov Methylation is a common derivatization technique, and this compound is essentially the methylated form of naproxen.
In GC-MS analysis of derivatized naproxen, the retention time and the mass spectrum provide definitive identification. For instance, in one method, derivatized naproxen had a retention time of approximately 6.4 minutes. dergipark.org.tr The mass spectrum of methylated naproxen (this compound) would show a molecular ion peak and characteristic fragment ions. A key fragment ion observed for trimethylsilyl-derivatized naproxen is at m/z 185. dergipark.org.tr
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method widely used for the quantification of drugs and their metabolites in biological matrices. ijpsjournal.com Several LC-MS/MS methods have been developed for the analysis of naproxen. ipinnovative.combioline.org.brresearchgate.net These methods typically utilize a C18 reversed-phase column for separation. researchgate.net
Electrospray ionization (ESI) is a common ionization technique for naproxen analysis, often operated in negative ion mode ([M-H]⁻) or positive ion mode ([M+H]⁺). ijpsjournal.comresearchgate.net In a study using positive ESI mode, the transition of m/z 229.1 → 169.0 was monitored for naproxen. indexcopernicus.com For this compound, an LC-MS method would be readily applicable, with the mass spectrometer tuned to the specific mass-to-charge ratio of the methylated compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not explicitly reported in the searched literature, extensive crystallographic data exists for naproxen and its salts, providing a strong basis for understanding the likely solid-state conformation. nih.govnih.govrsc.orgiucr.org
The crystal structure of naproxen has been determined, revealing the spatial arrangement of the naphthalene ring, the propionic acid side chain, and the methoxy group. nih.gov For example, in a co-crystal with picolinamide, naproxen crystallizes in the P2₁ space group. nih.goviucr.org The sodium salt of naproxen has been shown to crystallize in the monoclinic space group P2₁ with specific unit cell dimensions. koreascience.krkoreascience.kr The crystal structure of naproxen complexed with the COX-2 enzyme has also been elucidated, showing its binding orientation within the active site. nih.gov This structure belongs to the I222 space group with unit cell dimensions of a = 122.3 Å, b = 133.2 Å, and c = 181.3 Å. nih.gov
| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Naproxen-Picolinamide Co-crystal | Monoclinic | P2₁ | Not specified | nih.goviucr.org |
| Naproxen Sodium | Monoclinic | P2₁ | a = 21.177(6) Å, b = 5.785(2) Å, c = 5.443(2) Å, β = 91.41(3)° | koreascience.krkoreascience.kr |
| mCOX-2:Naproxen Complex | Orthorhombic | I222 | a = 122.3 Å, b = 133.2 Å, c = 181.3 Å | nih.gov |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally powerful for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds like the enantiomers of naproxen and its derivatives. spark904.nlnih.govscispace.com Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are principal techniques in this domain.
VCD measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule during vibrational transitions. The VCD spectra of a pair of enantiomers are equal in magnitude but opposite in sign, creating a "mirror-image" relationship. spark904.nlcas.cz This characteristic is invaluable for stereochemical analysis. For naproxen, VCD spectroscopy has been successfully employed to determine its absolute configuration in solution. nih.gov By comparing the experimental VCD spectrum with spectra generated through quantum chemical simulations for a specific absolute configuration (e.g., (S)-naproxen), an unambiguous assignment can be made. spark904.nlcas.cz Solid-state VCD has also proven to be a highly sensitive method for exploring the structure of naproxen and its cocrystals, providing detailed information about intermolecular interactions. cas.cz
For determining enantiomeric purity, High-Performance Liquid Chromatography (HPLC) coupled with a circular dichroism detector (HPLC-CD) is a robust and widely used approach. researchgate.net This method allows for the chromatographic separation of enantiomers while simultaneously providing a chiroptical signal that can quantify the proportion of each enantiomer present. Several studies have detailed the development of HPLC methods using polysaccharide-based chiral stationary phases (CSPs) for the successful separation and enantiopurity control of naproxen. nih.gov These methods are crucial for quality control in pharmaceutical formulations, ensuring that the content of the less active or inactive enantiomer (distomer) is below specified limits, which is often set at a maximum of 2.5% for R-naproxen. nih.gov The reversal of enantiomer elution order observed when changing mobile phase composition (e.g., from polar organic to reversed-phase mode) indicates a shift in the enantiorecognition mechanism at the molecular level. nih.gov
| Parameter | Conditions for Enantiomeric Separation of Naproxen | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Stationary Phase | Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] | nih.gov |
| Mobile Phase | Methanol (B129727):Water:Acetic Acid (85:15:0.1, v/v/v) | nih.gov |
| Flow Rate | 0.65 mL/min | nih.gov |
| Temperature | 40 °C | nih.gov |
| Resolution (Rs) | 3.21 | nih.gov |
| Analysis Time | < 7 minutes | nih.gov |
This interactive table summarizes an optimized and validated RP-HPLC method for the chiral separation of naproxen enantiomers, suitable for purity analysis.
Combined Analytical Approaches for Comprehensive Structural Elucidation
The unambiguous structural elucidation of a molecule, including its stereochemistry and purity, rarely relies on a single analytical technique. A combined or hyphenated approach, integrating data from multiple spectroscopic and chromatographic methods, is essential for comprehensive characterization. The synthesis and confirmation of this compound (naproxen methyl ester) serves as a clear example of this principle. uobaghdad.edu.iqbanglajol.info
Following the esterification of naproxen to form this compound, a suite of analytical techniques is typically employed to confirm the successful conversion and verify the structure of the resulting product. uobaghdad.edu.iqinnovareacademics.inderpharmachemica.com
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is fundamental in confirming the chemical transformation. The FTIR spectrum of this compound is distinguished by the appearance of a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically around 1732 cm⁻¹, and the concurrent disappearance of the broad hydroxyl (O-H) stretching band from the carboxylic acid group of the parent naproxen molecule. uobaghdad.edu.iq
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides definitive proof of the presence of the methyl ester group. The spectrum of this compound shows a characteristic singlet signal for the three methyl ester protons (-OCH₃) at approximately 3.68 δ (ppm). innovareacademics.in The other signals corresponding to the aromatic, methoxy, and chiral center protons remain, confirming the integrity of the core naproxen structure.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. For this compound (C₁₅H₁₆O₃), the expected molecular weight is 244.29 g/mol . nist.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often after derivatization, to identify the compound and its fragments, with a characteristic fragment ion for the naproxen core observed at m/z 185 after the loss of the ester side chain. dergipark.org.tr
Hyphenated Techniques: For more complex analytical challenges, such as analyzing metabolites or reactive isomers, advanced hyphenated techniques are indispensable. The direct coupling of HPLC with NMR (HPLC/¹H NMR) and/or MS (LC-MS) allows for the physical separation of components in a mixture followed immediately by their detailed structural characterization. acs.org This approach has been used to identify reactive isomers of naproxen derivatives in biological systems, demonstrating the power of combined methods to solve complex structural problems that would be intractable by any single technique. acs.org
| Technique | Characteristic Data for this compound | Reference |
| FTIR (cm⁻¹) | ~1732 (C=O stretch, ester) | uobaghdad.edu.iq |
| ¹H-NMR (δ ppm) | ~3.68 (s, 3H, -COOCH₃) | innovareacademics.in |
| MS (m/z) | 244 [M]⁺, 185 [M-COOCH₃]⁺ | nist.govdergipark.org.tr |
This interactive table presents key spectroscopic data used in the combined structural elucidation of this compound.
Iv. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations offer a detailed picture of the molecule's characteristics. Methodologies such as DFT, particularly with the B3LYP functional, and various basis sets like 6-31G(d,p) and 6-311++G(d,p), are commonly used to model the properties of Naproxen (B1676952) and its derivatives. ijcsi.prolongdom.orgnih.govdujps.com While specific studies focusing exclusively on 1-Methyl Naproxen are less common, the principles and findings from studies on Naproxen provide a strong basis for understanding its methyl ester.
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional shape. For molecules like this compound, this is typically performed using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. dujps.com The process involves iteratively calculating the forces on each atom and adjusting their positions until a minimum energy state is reached, confirmed by the absence of imaginary frequencies in the vibrational analysis. longdom.orgdujps.com
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For the parent compound Naproxen, calculated bond lengths and angles show good agreement with experimental X-ray crystallography data, suggesting that the computational models accurately describe the molecular structure. dujps.com The electronic structure, which describes the distribution and energy of electrons, is also determined during these calculations, providing insights into the molecule's charge distribution and bonding characteristics. ijcsi.proresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for Naproxen (as a proxy for this compound) This table is illustrative and based on data for Naproxen. Specific values for this compound would require dedicated calculations.
| Parameter | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (X-ray) |
|---|---|---|
| C=O Bond Length | ~1.21 Å | ~1.22 Å |
| C-O Bond Length | ~1.36 Å | ~1.35 Å |
| Naphthalene (B1677914) Ring C-C | ~1.37 - 1.42 Å | ~1.36 - 1.43 Å |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ijcsi.proresearchgate.net
For Naproxen and its derivatives, the HOMO is typically localized over the electron-rich naphthalene ring system, while the LUMO is often distributed across the carbonyl group and the naphthalene system. researchgate.netbiomedres.us A smaller HOMO-LUMO gap suggests higher reactivity. In one study on Naproxen, the HOMO-LUMO gap was calculated to be 4.4665 eV. biomedres.us The presence of different functional groups, such as the methyl ester in this compound, would subtly alter these energy levels compared to the parent acid.
Table 2: Frontier Molecular Orbital Energies for Naproxen Data for Naproxen from DFT B3LYP/6-31g+(d,p) calculations. biomedres.us
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0123 |
| LUMO | -1.5458 |
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). uni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other charged species, such as receptors or reactants. nih.govresearchgate.net
In an MEP map, regions of negative potential (typically colored red) indicate sites susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.demdpi.com For Naproxen derivatives, the most negative regions are consistently found around the oxygen atoms of the carboxyl or ester group, identifying them as likely sites for hydrogen bonding and electrophilic interactions. mdpi.comcore.ac.uk The hydrogen atoms of the methyl groups and the aromatic rings typically show positive potential. iucr.org
Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. ijcsi.pro
Electronegativity (χ) describes the power of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2. longdom.org
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons. It is calculated as μ²/2η. ijcsi.pro
These descriptors are useful for comparing the reactivity of different compounds. For instance, studies on Naproxen have calculated these values to predict its behavior in various chemical environments. ijcsi.prolongdom.org
Table 3: Global Reactivity Descriptors for Naproxen Calculated using DFT B3LYP/6-311++G (d, p) in an aqueous phase. ijcsi.pro
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.840 |
| Electron Affinity (A) | 1.875 |
| Electronegativity (χ) | 4.357 |
| Chemical Hardness (η) | 2.482 |
| Global Electrophilicity (ω) | 3.826 |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using the same DFT methods as geometry optimization. nih.gov By analyzing the vibrational modes, researchers can assign specific spectral peaks to the stretching, bending, and twisting motions of different functional groups within the molecule. researchgate.netoatext.com The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. longdom.org For Naproxen, calculated vibrational spectra have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the structural confirmation of the compound. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov These simulations are governed by a force field, such as CHARMM or AMBER, which defines the potential energy of the system. nih.govnih.gov
For Naproxen and its derivatives, MD simulations are used to study their binding stability with biological targets, such as cyclooxygenase (COX) enzymes or viral proteins. nih.govtandfonline.com The simulations can reveal how the molecule adapts its conformation within a binding pocket and identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. tandfonline.com Conformational analysis, often performed using ab initio methods, helps identify the most stable conformers (rotational isomers) of the molecule by analyzing the energy associated with the rotation around specific single bonds. nih.gov This is particularly relevant for the flexible side chain of this compound.
Prediction of Spectroscopic Properties from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.gov These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
For naproxen and its derivatives, including its methyl ester (this compound), DFT calculations have been employed to simulate vibrational and nuclear magnetic resonance (NMR) spectra. nih.govd-nb.info The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for these calculations, often with a scaling factor applied to the computed vibrational frequencies to improve agreement with experimental data. nih.gov
Studies on naproxen sodium have shown good correlation between theoretical and experimental FT-IR, FT-Raman, and NMR spectra. nih.gov For instance, the characteristic carbonyl (C=O) stretching vibration in naproxen derivatives is a key feature in their IR spectra. uobaghdad.edu.iq In the synthesis of this compound, the appearance of a sharp band around 1732 cm⁻¹ for the C=O stretch and the disappearance of the broad O-H band from the carboxylic acid of naproxen confirm the ester formation. uobaghdad.edu.iq
Theoretical calculations for naproxen and its derivatives have also been used to analyze other spectroscopic features. For example, in the FT-IR spectrum of naproxen, fairly sharp bands at 1236 cm⁻¹ (C-O stretching), 1362 cm⁻¹ (CH₃ bending), and 3188 cm⁻¹ (OH stretching) have been identified and compared with theoretical predictions. arabjchem.org The Raman spectrum of naproxen shows distinct peaks at various wavenumbers including 1620 cm⁻¹ and 1580 cm⁻¹. arabjchem.org
Table 1: Predicted vs. Experimental Spectroscopic Data for Naproxen Derivatives
| Spectroscopic Feature | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| This compound | |||
| C=O Stretch (Ester) | - | ~1732 | uobaghdad.edu.iq |
| Naproxen (Parent) | |||
| C-O Stretch | - | 1236 | arabjchem.org |
| CH₃ Bend | - | 1362 | arabjchem.org |
| O-H Stretch | - | 3188 | arabjchem.org |
| C=O Stretch | - | 1677 | arabjchem.org |
| Raman Peak | - | 1620 | arabjchem.org |
| Raman Peak | - | 1580 | arabjchem.org |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Purely Chemical Context)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies in a purely chemical context aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or properties.
For derivatives of naproxen, QSAR studies have been conducted, although many are in a biological context. nih.govnih.govresearchgate.net However, the principles can be applied to chemical properties. For instance, the lipophilicity of a molecule, often expressed as the n-octanol/water partition coefficient (log Kow), is a key parameter in QSAR studies and influences how a molecule interacts with its environment. nih.gov For naproxen, the estimated Koc value of 330 suggests moderate mobility in soil, and its pKa of 4.15 indicates it will primarily exist as an anion in the environment. nih.gov
In the context of naproxen derivatives, SAR studies have explored how modifications to the parent structure affect its properties. nih.gov Key structural features of naproxen essential for its activity include the naphthyl scaffold, the (S)-methyl group, and the p-methoxy group. nih.gov The α-methyl group is crucial, as its removal or incorrect stereochemistry diminishes activity. researchgate.net The distance between the aryl group and the carboxyl group is also important. researchgate.net
Computational studies on naproxen derivatives have investigated the impact of substituents on their electronic properties. For example, substituting the oxygen of the p-methoxy group with sulfur or a methylene (B1212753) group can alter the molecule's properties. nih.gov
Table 2: Structure-Activity Relationship Insights for Naproxen Derivatives
| Structural Moiety | Observation in Chemical Context | Reference |
|---|---|---|
| α-Methyl Group | The (S)-configuration is important for interactions within binding pockets. | nih.gov |
| Naphthyl Scaffold | Essential for the overall shape and electronic properties. | nih.gov |
| p-Methoxy Group | Oriented towards the top of hydrophobic channels in interacting proteins. | nih.gov |
| Carboxyl Group | Its modification into an ester, as in this compound, alters properties like lipophilicity. | nih.gov |
Reaction Mechanism Modeling using Computational Methods
Computational methods are instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation.
The hydrolysis of naproxen esters has also been a subject of theoretical investigation. A DFT study on the stereoselective hydrolysis of naproxen esters revealed differences in the parameters of the ester group between the R and S enantiomers in water, explaining the observed enantioselectivity. eurjchem.com
Furthermore, the photocatalytic degradation of naproxen has been modeled to understand the reaction pathways. mdpi.com These studies show that processes like demethylation and decarboxylation are initial steps in the oxidation of naproxen, leading to various intermediates. mdpi.com
Computational modeling of the lipase-catalyzed esterification of racemic naproxen has also been performed to understand the complete reaction pathway. researchgate.net Such studies are crucial for optimizing biocatalytic processes.
V. Advanced Analytical Methodologies for Enantiomeric and Chemical Purity
Chiral Chromatography
Chiral chromatography stands as a cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a transient diastereomeric association with the enantiomers of the analyte. These interactions have different energies, leading to differential retention times and, consequently, separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for the analytical and preparative separation of enantiomers. CSPs are designed with a single enantiomer of a chiral molecule bound to a solid support, typically silica (B1680970) gel. The enantiomers of 1-Methyl Naproxen (B1676952) interact with the CSP to form temporary, diastereomeric complexes, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and can be operated in several modes. researchgate.netmdpi.com
In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. While less common than normal-phase for certain chiral separations, RP-HPLC methods are highly sought after due to their compatibility with aqueous samples and the use of less toxic solvents. For the parent compound, Naproxen, a novel, validated RP-HPLC method was developed using a polysaccharide-type CSP. researchgate.netnih.gov This method successfully controlled the enantiomeric purity and demonstrated that switching from polar organic to reversed-phase mode could even reverse the enantiomer elution order. researchgate.net
An optimized and validated method for Naproxen utilized a Lux Amylose-1 stationary phase, demonstrating excellent separation. nih.gov The principles of this separation are directly applicable to its methyl ester derivative, 1-Methyl Naproxen.
Table 1: Optimized RP-HPLC Conditions for Naproxen Enantiomer Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Lux Amylose-1 (polysaccharide-based CSP) | researchgate.netnih.gov |
| Mobile Phase | Methanol (B129727):Water:Acetic Acid (85:15:0.1, v/v/v) | researchgate.netnih.gov |
| Flow Rate | 0.65 mL/min | researchgate.netnih.gov |
| Temperature | 40 °C | researchgate.netnih.gov |
| Resolution (Rs) | 3.21 | researchgate.netnih.gov |
Normal-phase HPLC (NP-HPLC) employs a polar stationary phase and a non-polar mobile phase. It is a highly effective mode for the chiral separation of many pharmaceutical compounds, including profens and their derivatives. Research has demonstrated that a baseline chiral separation of Naproxen can be achieved using a CHIRALCEL OD column (cellulose tris(3,5-dimethylphenylcarbamate)) in a normal-phase mode. researchgate.net This method was subsequently applied to study the dynamic separation process of this compound, confirming its utility for the ester derivative. researchgate.net
Detailed research on the enantioselective hydrolysis of racemic this compound also utilized NP-HPLC for monitoring the concentrations of the S- and R-enantiomers.
Table 2: Normal-Phase HPLC Conditions for this compound Enantiomer Separation
| Parameter | Condition 1 | Reference |
| Stationary Phase | CHIRALCEL OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | researchgate.net |
| Mobile Phase | Hexane:Isopropanol:Glacial Acetic Acid (97:3:1, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | 254 nm | researchgate.net |
| Temperature | 35 °C | researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. This compound, being an ester, is more volatile than its parent carboxylic acid, Naproxen, making it amenable to GC analysis. For enantiomeric separation, a chiral stationary phase is required. Derivatized cyclodextrins are commonly used as CSPs in capillary GC columns for this purpose.
While specific studies focusing solely on the chiral GC separation of this compound are not extensively documented, the principles are well-established for related compounds. For instance, a handbook on chiral separations lists conditions for the analysis of "Naproxen, methyl ester" using a Beta-DM (permethylated beta-cyclodextrin) CSP. sigmaaldrich.com This demonstrates the direct applicability of chiral GC for this compound. The analysis of other profens often involves derivatization to their methyl esters to improve volatility and chromatographic performance, further supporting the suitability of this compound for this technique.
Table 3: Chiral GC Conditions for this compound Enantiomer Separation
| Parameter | Condition | Reference |
| Stationary Phase | Beta-DM (Permethylated beta-cyclodextrin) | sigmaaldrich.com |
| Column Temperature | 140 °C | sigmaaldrich.com |
| Separation Factor (α) | 1.022 | sigmaaldrich.com |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for chiral separations, offering significant advantages over HPLC, including higher efficiency, shorter analysis times, and reduced organic solvent consumption. researchgate.net The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. nih.govmdpi.com
The enantiomeric separation of Naproxen has been successfully achieved using SFC with various polysaccharide and Pirkle-type CSPs. researchgate.netnih.gov An investigation into the separation of Naproxen enantiomers on a Kromasil CHI-TBB column using supercritical CO2 with 2-propanol as a modifier identified optimal conditions for resolution. nih.gov Given that this compound has favorable properties for SFC, these methods are highly relevant. The adsorption behaviors of Naproxen enantiomers on a (R,R)-Whelk-O1 chiral adsorbent have been studied extensively under SFC conditions, providing fundamental data applicable to its derivatives. researchgate.net
Table 4: Exemplary SFC Conditions for Naproxen Enantiomer Separation
| Parameter | Condition | Reference |
| Stationary Phase | Kromasil CHI-TBB | nih.gov |
| Mobile Phase | Supercritical CO2 with 11% (by mass) 2-Propanol | nih.gov |
| Temperature | 293 K (20 °C) | nih.gov |
| Pressure | 9.4 MPa | nih.gov |
Capillary Electrophoresis (CE) with Chiral Additives
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of neutral compounds or enantiomers, specific additives are required in the background electrolyte (BGE). Chiral selectors, most commonly cyclodextrins and their derivatives, are added to the BGE to form transient, diastereomeric complexes with the enantiomers, leading to different migration times. mdpi.comresearchgate.net
A significant advancement in this area is the development of a CE method for the simultaneous enantiomeric separation of the weakly acidic Naproxen and the neutral this compound. tandfonline.comtandfonline.com This was achieved using a dual-cyclodextrin system composed of a neutral cyclodextrin (B1172386) (hydroxypropyl-β-cyclodextrin, HP-β-CD) and a charged cyclodextrin (sulfated β-cyclodextrin, SO₃-β-CD). mdpi.comtandfonline.comtandfonline.com The study found that while a single charged cyclodextrin could resolve the enantiomers of both compounds, it could not separate the two compounds from each other in the same run. The addition of the neutral HP-β-CD as a second chiral selector enabled the successful simultaneous separation. tandfonline.com
Table 5: Optimized Capillary Electrophoresis Conditions for Simultaneous Separation of Naproxen and this compound Enantiomers
| Parameter | Condition | Reference |
| System | BioFocus 3000 Capillary Electrophoresis System | tandfonline.com |
| Buffer | 10 mM Tris-citric acid, pH 5.5 | tandfonline.com |
| Chiral Additives | 3.5% Sulfated β-Cyclodextrin (SO₃-β-CD) & 2.0% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | mdpi.comtandfonline.com |
| Voltage | 12 kV | tandfonline.com |
| Detection | UV, 230 nm | |
| Resolution (Rs) for this compound | > 2.6 (at pH 3.5 with single selector) | tandfonline.com |
This CE method was validated and used to determine the optical purity of both the precursor (Naproxen) and the product (this compound) in a sample, demonstrating its practical application in process monitoring and quality control. tandfonline.com
Derivatization Strategies for Chiral Analysis
Chiral derivatization is a powerful indirect method for the analysis of enantiomers. This strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric products have different physicochemical properties and can be separated using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). mdpi.com
For the analysis of compounds like this compound, or its parent compound naproxen, derivatization can be approached in two ways. First, naproxen itself can be derivatized to this compound to enhance its suitability for certain analytical conditions, such as gas chromatography (GC) or specific NMR analyses. sigmaaldrich.comoup.com Achiral derivatization to the methyl ester can lower the required elution temperature in GC, which often leads to greater enantioselectivity on a chiral stationary phase. sigmaaldrich.com
Second, and more central to this strategy, is the use of an enantiomerically pure CDA to react with an analyte. (S)-Naproxen itself, due to its stability and ready availability, has been developed into a CDA for the NMR chiral discrimination of other molecules like secondary alcohols and phosphonates. researchgate.netsci-hub.seacs.org For instance, (S)-Naproxen chloride, an activated form, is a convenient CDA for determining the enantiomeric purity of amino- and hydroxyalkylphosphonates via ³¹P NMR. researchgate.net It has also been used in combination with Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) for the automated chiral analysis of amino acids. nih.govrsc.orgbiorxiv.org
The general process involves converting the enantiomers of an analyte into diastereomeric derivatives, which are then separated and quantified on a standard achiral column. This indirect approach is often more economical than direct methods that require expensive chiral stationary phases. researchgate.net
| Derivatization Approach | Analyte | Derivatizing Agent | Analytical Technique | Purpose | Reference |
| Achiral Derivatization | Naproxen | Methanol | GC, NMR with CSR | Enhance volatility & coordination | sigmaaldrich.comoup.com |
| Chiral Derivatization | Amino Acids | (S)-Naproxen chloride (S-NAP) | TIMS-MS | Enantioseparation | nih.govrsc.org |
| Chiral Derivatization | Hydroxy/Aminophosphonates | (S)-Naproxen chloride | ³¹P NMR | Determine enantiomeric purity | researchgate.net |
| Chiral Derivatization | Carbonyl Compounds | Hydrazino-derivatized (S)-Npx | HPLC | Synthesis of diastereomers | researchgate.net |
Spectroscopic Methods for Enantiomeric Purity Assessment (e.g., NMR with Chiral Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation and purity assessment. For enantiomeric purity determination, the challenge lies in the fact that enantiomers have identical NMR spectra in an achiral environment. This can be overcome by using a chiral solvating agent (CSA) or, more commonly, a chiral shift reagent (CSR).
A notable method has been developed for determining the enantiomeric composition of naproxen by first converting it to this compound. oup.comoup.com This derivatization is crucial because the ester (this compound) has a greater coordinating affinity for lanthanide-based CSRs than the parent carboxylic acid. oup.comoup.com
The most effective CSR for this purpose is the europium complex, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)₃. oup.comoup.com In the presence of Eu(hfc)₃, the enantiomers of this compound form short-lived diastereomeric complexes. This interaction induces non-equivalence in the ¹H NMR spectrum, causing the signals of corresponding protons in the (R)- and (S)-enantiomers to resonate at different frequencies (i.e., they are resolved into separate peaks). oup.com
Research has shown that under optimal conditions (typically 0.1 M concentrations of both the this compound substrate and Eu(hfc)₃ in CDCl₃), the ester-methyl and α-methyl proton signals yield well-resolved resonance signals. oup.comoup.com The relative areas of these separated peaks can then be integrated to provide a direct and accurate quantitative measurement of the enantiomeric composition. oup.com
| Analyte | Reagent | Technique | Key Findings | Reference |
| (R,S)-Naproxen Methyl Ester | Eu(hfc)₃ (Chiral Shift Reagent) | ¹H NMR Spectroscopy | Derivatization to methyl ester enhances coordination with Eu(hfc)₃. | oup.comoup.com |
| Forms diastereomeric complexes, leading to spectral non-equivalence. | oup.com | |||
| Ester-methyl and α-methyl protons provide well-resolved signals for quantification. | oup.comoup.com | |||
| Optimal conditions: 0.1 M substrate and 0.1 M Eu(hfc)₃ in CDCl₃. | oup.comoup.com |
Development of Novel Analytical Probes and Sensors for Detection and Quantification in Chemical Systems
The need for rapid, sensitive, and selective detection of pharmaceuticals like naproxen and its derivatives in various matrices has driven the development of novel analytical probes and sensors. These modern analytical tools offer alternatives to traditional, often time-consuming, chromatographic methods. rsc.org Research has focused on electrochemical and fluorescent sensors.
Electrochemical Sensors: Voltammetric sensors have been designed for the chiral recognition of naproxen enantiomers. One such sensor utilizes a glassy carbon electrode modified with N-tosylproline functionalized chitosan (B1678972) and reduced graphene oxide. bohrium.com This sensor demonstrated the ability to distinguish between R- and S-Naproxen based on differences in their oxidation peak currents and potentials, achieving a peak potential separation of 40 mV. bohrium.com The chiral recognition is attributed to steric effects between the functionalized chitosan and the naproxen enantiomers. bohrium.com Such sensors have shown good reproducibility and have been successfully applied to determine naproxen enantiomers in biological fluids. bohrium.com
Fluorescent Sensors: A highly selective fluorescent sensor for naproxen has been developed using molecularly imprinted polymers (MIPs) and carbon dots (CDs). rsc.org In this design, CDs acting as the fluorophore are embedded within a silica matrix. A molecular imprinting process using naproxen as the template molecule creates specific recognition sites in the polymer. rsc.org When the sensor is exposed to a sample, naproxen molecules re-bind to these sites, which selectively quenches the fluorescence of the carbon dots. This quenching effect is proportional to the concentration of naproxen. The sensor achieved a low detection limit of 0.03 μM and demonstrated high selectivity and practicality for measuring naproxen in wastewater and urine samples. rsc.org
These advanced probes and sensors represent a significant step forward in the analytical chemistry of naproxen and its derivatives, offering promising tools for quality control, environmental monitoring, and clinical analysis. rsc.orgbohrium.com
| Sensor Type | Principle | Key Features | Application | Reference |
| Electrochemical Sensor | Voltammetric recognition on a modified glassy carbon electrode. | Chiral selector (N-tosylproline functionalized chitosan) distinguishes enantiomers. | Determination of R- and S-Naproxen ratio in biological fluids. | bohrium.com |
| Fluorescent Sensor | Molecularly Imprinted Polymer (MIP) with Carbon Dots (CDs). | Naproxen binding to MIP sites quenches CD fluorescence. | Highly selective and sensitive detection in wastewater and urine. | rsc.org |
| Potentiometric Sensor | Mercury(I) naproxenate electrode immobilized in a graphite (B72142) matrix. | Responds to naproxenate ion concentration. | Direct assay of naproxen in commercial tablets. | researchgate.net |
Vi. Solid State Chemistry and Material Science Aspects
Polymorphism and Pseudopolymorphism of 1-Methyl Naproxen (B1676952)
There is no available information in scientific literature regarding the existence of polymorphs or pseudopolymorphs of 1-Methyl Naproxen. Polymorphism studies would involve screening for different crystalline forms that have the same chemical composition but different internal crystal packing, which can affect physical properties. Pseudopolymorphism screening would investigate the formation of solvates or hydrates. Such studies have not been published for this specific compound.
Co-crystallization Studies and Supramolecular Interactions
While naproxen has been the subject of numerous co-crystallization studies to enhance its physical properties, there are no published reports on co-crystallization studies involving this compound as the primary active pharmaceutical ingredient. Research into its supramolecular interactions, which would detail the hydrogen bonding and other non-covalent interactions in its crystal lattice, is also not available.
Crystal Engineering and Design of Solid Forms
Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties. This often involves techniques like co-crystallization or salt formation. The application of crystal engineering principles to design new solid forms of this compound has not been documented in the accessible scientific literature.
Spectroscopic Characterization of Solid Forms (e.g., XRPD, Raman Mapping)
Detailed spectroscopic characterization of the solid forms of this compound is not available. X-ray Powder Diffraction (XRPD) would be essential for identifying its crystal structure and detecting any polymorphic forms. Raman mapping could provide information on the uniformity of a solid form and identify different components in a mixture. This data has not been published.
Thermal Analysis (TGA, DSC) of Solid Forms
Beyond a reported melting point, comprehensive thermal analysis data for this compound is absent from the literature. Differential Scanning Calorimetry (DSC) would provide information on melting point, enthalpy of fusion, and could detect solid-solid phase transitions indicative of polymorphism. Thermogravimetric Analysis (TGA) would be used to assess its thermal stability and decomposition profile.
Vii. Applications in Organic Synthesis and Chemical Sciences
1-Methyl Naproxen (B1676952) as a Chiral Building Block
The defining structural feature of naproxen is its single stereocenter, which makes it a chiral molecule. nih.gov It is the (S)-enantiomer that is used therapeutically. nih.govfarmaciajournal.commdpi.com This inherent chirality is preserved in its methyl ester derivative, 1-Methyl Naproxen, making it a valuable component of the "chiral pool" for organic synthesis. derpharmachemica.communi.cz Chemists can utilize this pre-existing, enantiomerically pure center to construct more complex chiral molecules without the need for asymmetric synthesis or chiral resolution steps.
The synthesis of this compound is frequently the initial step in the derivatization of the naproxen core. innovareacademics.inuobaghdad.edu.iqresearchgate.netresearchgate.net The esterification of naproxen's carboxylic acid group provides a versatile handle for further chemical transformations while protecting the acidic functionality.
A significant application of its chirality is in the creation of chiral derivatizing reagents. For instance, derivatives synthesized from (S)-naproxen have been successfully used to determine the enantiomeric purity and absolute configuration of other racemic compounds, such as β-blockers. rsc.org In this process, the chiral naproxen derivative reacts with a racemic mixture to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard techniques like achiral chromatography. rsc.org The analysis of the separated diastereomers allows for the quantification of the original enantiomers. rsc.org This underscores the role of the naproxen scaffold as a fundamental chiral building block in analytical and synthetic chemistry.
A method for the simultaneous chiral separation of the weakly acidic naproxen and the neutral this compound has been established using capillary electrophoresis with a dual-cyclodextrin system as the chiral selector. mdpi.comtandfonline.com
Table 1: Chiral Separation Methods Involving Naproxen and its Methyl Ester
| Analyte(s) | Separation Technique | Chiral Selector / Reagent | Key Finding | Reference(s) |
| Naproxen & this compound Enantiomers | Capillary Electrophoresis (CE) | Dual cyclodextrin (B1172386) system (HP-β-CD and SO3-β-CD) | Successful simultaneous resolution of enantiomers of both the acidic drug and its neutral ester. mdpi.comtandfonline.com | mdpi.comtandfonline.com |
| Racemic β-blockers (e.g., propranolol, atenolol) | HPLC | (S)-Naproxen based chiral derivatizing reagent | Formation of diastereomeric amides allows for separation on an achiral column and determination of absolute configuration. rsc.org | rsc.org |
| Naproxen Enantiomers | HPLC | Polysaccharide-based chiral stationary phase (Lux Amylose-1) | Baseline resolution of naproxen enantiomers achieved in less than 7 minutes in reversed-phase mode. nih.govmdpi.com | nih.govmdpi.com |
Use as a Precursor for Advanced Organic Materials
This compound is a cornerstone intermediate for the synthesis of a diverse array of more complex molecules and materials with specialized properties. Its journey from a simple ester to a building block for advanced materials typically begins with its conversion to naproxen hydrazide. This reaction, achieved by treating this compound with hydrazine (B178648) hydrate (B1144303), is a common and efficient transformation. derpharmachemica.cominnovareacademics.inuobaghdad.edu.iqresearchgate.net
Naproxen hydrazide itself is a versatile precursor, from which a multitude of heterocyclic compounds can be synthesized. researchgate.net These heterocycles are known to be important scaffolds in medicinal chemistry and materials science. Examples of advanced materials derived from this pathway include:
1,2,4-Triazole derivatives : Formed by reacting the hydrazide with carbon disulfide and subsequent cyclization. innovareacademics.in
1,3,4-Thiadiazole (B1197879) and 1,3,4-Oxadiazole (B1194373) derivatives : Synthesized from the naproxen hydrazide intermediate, these compounds are explored for their unique chemical and biological properties. uobaghdad.edu.iqresearchgate.netresearchgate.net
Hydrazone derivatives : Created by the condensation of naproxen hydrazide with various aldehydes and ketones. derpharmachemica.com
Polymeric materials : New polymers based on naproxen have been prepared starting from this compound, indicating its utility as a monomer or a precursor to monomers. researchgate.net
These derivatizations transform the original naproxen structure into new chemical entities with potentially enhanced or entirely different functionalities, positioning this compound as a key starting material in the development of advanced organic materials.
Table 2: Examples of Advanced Materials Synthesized from this compound Intermediate
| Precursor | Reagents / Reaction | Resulting Material / Compound Class | Reference(s) |
| This compound | Hydrazine Hydrate | Naproxen Hydrazide | derpharmachemica.cominnovareacademics.inuobaghdad.edu.iq |
| Naproxen Hydrazide | Carbon Disulfide, Potassium Hydroxide (B78521), Hydrazine Hydrate | 1,2,4-Triazole-3-thiol derivative | innovareacademics.in |
| Naproxen Hydrazide | Carbon Disulfide, Potassium Hydroxide, Sulfuric Acid | 1,3,4-Thiadiazole-2-thiol derivative | uobaghdad.edu.iq |
| Naproxen Hydrazide | Aromatic Aldehydes / Ketones | Hydrazone derivatives | derpharmachemica.com |
| This compound | Hydrazine Hydrate, 2-hydroxybenzaldehyde | Precursor for polymeric structures | researchgate.net |
Ligand Design and Coordination Chemistry
The naproxen structure, particularly its carboxylate group, is an excellent ligand for coordinating with metal ions. This has led to a rich field of study in coordination chemistry, where naproxen and its derivatives are used to design and synthesize metal complexes with novel structural features and properties. nih.govnih.gov These compounds are often investigated for their potential to enhance the biological activity of the parent drug. nih.govresearchgate.net
A wide variety of metal ions have been successfully complexed with naproxen-based ligands. These include first-row transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn), as well as other metals like titanium (Ti), iron (Fe), ruthenium (Ru), silver (Ag), cadmium (Cd), and gold (Au). nih.gov
The versatility of the naproxen carboxylate group allows for several coordination modes:
Monodentate : One oxygen atom of the carboxylate group binds to the metal center.
Bidentate Chelating : Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable ring.
Bidentate Bridging : The carboxylate group bridges two different metal centers. nih.gov
Furthermore, mixed-ligand complexes are commonly synthesized, where other co-ligands (often containing nitrogen or phosphorus donor atoms) are incorporated into the coordination sphere. nih.gov This strategy allows for the fine-tuning of the resulting complex's geometry, stability, and physicochemical properties. For example, in one nickel(II) complex, two naproxen ligands are coordinated to the metal center in different ways: one as a bidentate chelate and the other in a monodentate fashion, showcasing the ligand's flexibility. nih.gov
Table 3: Coordination Chemistry of Naproxen-Based Ligands
| Metal Ion(s) | Co-ligands | Observed Coordination Modes | Resulting Complex Geometry (Examples) | Reference(s) |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | N-donor, O-donor, P-donor, B-donor, C-donor ligands | Monodentate, Bidentate (chelating & bridging), Tridentate | Distorted Octahedral, Tetrahedral | nih.govnih.gov |
| Ni(II) | phenanthroline (phen) | Monodentate and Bidentate chelating (in the same complex) | Six-coordinate, distorted octahedral | nih.gov |
| Mn(II) | None (self-assembled) | Monodentate, Bidentate (μ₁,₃-bridging), Tridentate (μ₁,₁-bridging) | Trinuclear, distorted octahedral at each Mn center | nih.gov |
Role in Non-Biological Catalysis
While the synthesis of naproxen and its derivatives heavily relies on catalysis, including asymmetric catalysis with transition metal complexes (e.g., Ruthenium) and Lewis acid catalysis muni.czactascientific.com, the role of this compound or its direct derivatives as non-biological catalysts is not extensively documented.
However, its application in ligand design is directly relevant to catalysis. The chiral ligands derived from the naproxen scaffold can be coordinated to metal centers to create chiral catalysts for asymmetric synthesis. derpharmachemica.com In such a system, the naproxen derivative acts as a chiral auxiliary, transferring its stereochemical information to the catalytic process to favor the formation of one enantiomer of the product over the other. The advantage of using carbohydrates and their derivatives, which can be designed from chiral pool molecules like naproxen, is that they provide a rigid and defined spatial arrangement of functional groups, which is crucial for effective stereoselective synthesis. derpharmachemica.com
Therefore, while this compound may not be a catalyst in its own right, its primary value in the field of non-biological catalysis lies in its role as a readily available, enantiopure building block for the synthesis of chiral ligands used in asymmetric metal catalysis.
Viii. Environmental Fate and Chemical Degradation Non Biological, Non Clinical
Abiotic Degradation Pathways in Aquatic and Soil Systems (excluding biodegradation)
In aquatic and soil environments, 1-Methyl Naproxen (B1676952) is susceptible to degradation through several non-biological pathways. These processes are critical in determining its persistence, mobility, and the formation of subsequent transformation products.
Photolysis, or degradation induced by light, is a significant pathway for naproxen and its derivatives in surface waters. The naphthalene (B1677914) ring system in 1-Methyl Naproxen is the primary chromophore that absorbs environmental UV radiation, initiating photochemical reactions.
While direct photolysis studies on this compound are limited, extensive research on naproxen provides insight into the likely mechanisms. mdpi.comnih.gov For naproxen, photolysis proceeds via decarboxylation of the propionic acid side chain upon UV irradiation. mdpi.comresearchgate.net In the case of this compound, which lacks the acidic proton, direct decarboxylation is not the primary route. Instead, photolytic energy is likely to induce cleavage of the ester bond or reactions on the aromatic ring.
Studies on naproxen photolysis have identified key transformation products that may also be relevant to its methyl ester. Under UV-A (365 nm) or simulated solar light, naproxen is transformed into several aromatic derivatives. mdpi.comnih.gov The initial steps often involve modification of the side chain, leading to the formation of compounds such as 1-(6-methoxy-2-naphthyl)ethanol (B28278) and 2-acetyl-6-methoxynaphthalene. researchgate.netresearchgate.net These reactions are driven by the excited state of the naphthalene ring and are expected to occur with this compound as well. Theoretical studies suggest that the deprotonated form of naproxen decarboxylates from its first excited triplet state; the additional methyl group in the ester may influence this reactivity. nih.govacs.org
The quantum yield for naproxen's direct photolysis has been calculated, and kinetic models show that the presence of oxygen influences the formation of different photoproducts. researchgate.netscience.gov It is reasonable to assume that this compound would exhibit similar photosensitivity due to the shared chromophore.
Hydrolysis is a key abiotic degradation pathway for any ester in an aqueous environment, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. For this compound, this process yields naproxen and methanol (B129727). The rate of hydrolysis is highly dependent on pH and temperature.
Kinetic studies on various naproxen derivatives, including esters, have been performed to determine their stability in different buffer solutions. researchgate.netactascientific.com Generally, ester hydrolysis can be catalyzed by either acid or base. In neutral environmental conditions (pH ~7), the hydrolysis rate may be slow, but it increases significantly in more acidic (pH < 3) or alkaline (pH > 8) waters. One study on naproxen prodrugs demonstrated that the rate of hydrolysis for ester derivatives varied with pH, with some showing increased breakdown at pH 7.4 compared to more acidic conditions. actascientific.com While many studies focus on enzyme-catalyzed hydrolysis for pharmaceutical applications, the underlying chemical stability in aqueous buffers provides essential data for environmental fate assessment. nih.govnih.govkribb.re.kr
The stability of novel redox derivatives of naproxen, which are also esters, was examined in various buffers and biological media, highlighting that ester hydrolysis is a primary degradation route alongside oxidation. nih.gov
| Naproxen Derivative (Prodrug) | Condition | Observed Rate Constant (k_obs) | Half-life (t_1/2) | Reference |
|---|---|---|---|---|
| Prodrug 1 | pH 5.8 | 0.00015 s⁻¹ | ~77 min | actascientific.com |
| pH 6.4 | 0.00015 s⁻¹ | ~77 min | ||
| pH 7.4 | 0.00030 s⁻¹ | ~38.5 min | ||
| Prodrug 3 | Increasing pH | Stability increased with increasing pH | actascientific.com | |
| (Specific values not provided) |
Data adapted from a kinetic study on various naproxen derivatives, illustrating the influence of pH on ester hydrolysis rates. actascientific.com
Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like naproxen and its derivatives. researchgate.netresearchgate.net These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can attack the this compound molecule at several sites. researchgate.net Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton (Fe²⁺/H₂O₂) reactions. mdpi.comresearchgate.net
The naphthalene ring of this compound is particularly susceptible to oxidation. The reaction with hydroxyl radicals can lead to the formation of hydroxylated intermediates. nih.gov Subsequent reactions can cause the opening of the aromatic rings, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions). mdpi.comnih.gov
Studies on the ozonation of naproxen show that it is consumed rapidly, though mineralization may be incomplete, leading to the formation of various byproducts. uah.esimdea-agua.orgresearchgate.net The presence of a catalyst like titanium dioxide (TiO₂) can enhance the mineralization rate. uah.esimdea-agua.org The UV/chlorine process has also been shown to be highly effective for naproxen degradation, with reactive chlorine species (RCS) playing a significant role in addition to hydroxyl radicals. researchgate.net Given that these oxidative attacks primarily target the aromatic structure, this compound is expected to undergo similar degradation pathways. science.gov
Transformation Products and their Chemical Characterization in Environmental Matrices
The abiotic degradation of this compound results in a variety of transformation products (TPs), the nature of which depends on the specific degradation pathway. Characterization of these TPs is crucial for a complete environmental risk assessment, as they may have their own toxicological profiles.
From Hydrolysis: The most direct transformation product of this compound hydrolysis is naproxen and methanol . Naproxen is itself a major environmental pollutant, and its fate has been studied extensively. nih.govresearchgate.net
From Photolysis: Photolytic degradation, by analogy with naproxen, is expected to produce several naphthalene derivatives. Key identified photoproducts of naproxen include 1-(6-methoxy-2-naphthyl)ethanol and 2-acetyl-6-methoxynaphthalene . researchgate.netresearchgate.net These are formed through reactions on the side chain. Further degradation can lead to demethylation, producing compounds like O-desmethylnaproxen , which has been detected in wastewater effluents and surface water. researchgate.netnih.gov
From Oxidation: Oxidation via AOPs generates a complex mixture of TPs. Initial attack by hydroxyl radicals leads to hydroxylated derivatives of the parent molecule. Further oxidation breaks the aromatic rings, forming smaller carboxylic acids such as malic acid, succinic acid, and acetic acid, before eventual mineralization to CO₂ and H₂O. researchgate.net For naproxen, degradation by a Cu/TiO₂ catalyst under visible light produced intermediates identified at m/z 186 (2-methoxy-6-vinylnaphthalene (B1203395) ) and m/z 202 (1-(6-methoxynaphthalen-2-yl)ethan-1-one ). nih.gov
These products are typically identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
| Transformation Product | Parent Compound | Degradation Pathway | Reference |
|---|---|---|---|
| Naproxen | This compound | Hydrolysis | nih.govnih.gov |
| O-desmethylnaproxen | Naproxen | Photolysis / Oxidation | researchgate.netnih.gov |
| 1-(6-methoxy-2-naphthyl)ethanol | Naproxen | Photolysis | researchgate.netresearchgate.net |
| 2-acetyl-6-methoxynaphthalene | Naproxen | Photolysis / Oxidation | researchgate.netresearchgate.netnih.gov |
| 2-methoxy-6-vinylnaphthalene | Naproxen | Oxidation (Photocatalysis) | nih.gov |
| Hydroxylated derivatives | Naproxen | Oxidation (AOPs) | nih.gov |
| Low-molecular-weight acids (e.g., malic, succinic, acetic) | Naproxen | Oxidation (AOPs) | mdpi.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 1-Methyl Naproxen with high purity?
- Methodological Answer : Synthesis of this compound typically involves regioselective methylation of naproxen derivatives. Use high-performance liquid chromatography (HPLC) with a C18 column and mobile phase optimization (e.g., methanol:water:acetic acid, pH 5.8) for purity assessment . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. For impurities, refer to pharmacopeial standards like USP 35 for naproxen analogs .
Q. How can in vitro models be designed to evaluate the anti-inflammatory efficacy of this compound?
- Methodological Answer : Use lipopolysaccharide (LPS)-induced macrophage (e.g., RAW 264.7) models to measure prostaglandin E2 (PGE2) suppression via ELISA. Optimize dose-response curves with concentrations ranging from 1–100 µM. Include positive controls (e.g., indomethacin) and validate COX-1/COX-2 inhibition ratios using enzyme immunoassays .
Q. What experimental designs are suitable for optimizing formulation parameters of this compound-loaded nanocarriers?
- Methodological Answer : Apply a Box-Behnken design (3 factors, 3 levels) to optimize variables like lipid composition (e.g., phosphatidylcholine), surfactant ratio (e.g., Span 80), and drug-loading capacity. Use response surface methodology (RSM) to analyze vesicle size, entrapment efficiency (%EE), and drug release kinetics . Example variables:
| Factor | Low (-1) | Medium (0) | High (+1) |
|---|---|---|---|
| Phosphatidylcholine (mg) | 50 | 100 | 150 |
| Span 80 (mg) | 50 | 100 | 150 |
| Drug Load (mg) | 5 | 10 | 15 |
Advanced Research Questions
Q. How can chiral separation techniques resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer : Utilize chiral stationary phases (CSPs) derived from (S)-naproxen for HPLC enantiomer resolution. Optimize mobile phase conditions (e.g., hexane:isopropanol:trifluoroacetic acid) and validate using circular dichroism (CD) spectroscopy. Refer to reciprocity principles in chiral recognition mechanisms for selector design .
Q. What strategies address contradictions in pharmacokinetic data for this compound across species?
- Methodological Answer : Conduct interspecies scaling using allometric models (e.g., body-weight-based exponents) and in vitro-in vivo correlation (IVIVC) studies. Compare metabolic pathways (e.g., CYP450 isoforms) in human liver microsomes vs. rodent models. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in clearance rates .
Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?
- Methodological Answer : Perform photolysis experiments under simulated sunlight (λ > 290 nm) with LC-MS/MS to identify degradation byproducts (e.g., hydroxylated or demethylated derivatives). Assess sediment adsorption using batch equilibrium studies (OECD Guideline 106) and quantify biodegradation via OECD 301F respirometry .
Q. What mechanistic insights explain this compound’s renal toxicity in susceptible populations?
- Methodological Answer : Use transgenic mouse models (e.g., COX-2 knockouts) to isolate nephrotoxic pathways. Measure biomarkers like serum creatinine, neutrophil gelatinase-associated lipocalin (NGAL), and renal prostaglandin metabolites. Apply transcriptomic profiling (RNA-seq) to identify oxidative stress and apoptosis-related genes .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze conflicting results in this compound’s efficacy studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to pool data from heterogeneous studies. Use random-effects models to account for variability in study design (e.g., dosing regimens, outcome measures). Sensitivity analyses should exclude outliers and stratify by covariates like species or formulation type .
Q. What in silico tools predict this compound’s drug-drug interactions with CYP450 substrates?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with CYP2C9 and CYP1A2 isoforms. Validate predictions with fluorescence-based inhibition assays (e.g., Vivid® CYP450 Screening Kits). Cross-reference with PharmGKB or DrugBank databases for clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
